molecular formula C20H19N5O2 B12173026 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B12173026
M. Wt: 361.4 g/mol
InChI Key: UKYBQJJHCXNKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

  • Quinoline Protons : Aromatic protons at δ 7.2–8.5 ppm, with distinct coupling patterns for H-3 (δ 8.1, d, J = 8.0 Hz) and H-5 (δ 7.6, t, J = 7.5 Hz).
  • 1-Methyl Group : Singlet at δ 3.4 ppm (3H, s).
  • Propyl Linker : Multiplet at δ 1.8–2.2 ppm (2H, m, CH₂), δ 3.3–3.5 ppm (2H, t, CH₂N).
  • Triazolo-Pyridine Protons : Resonances at δ 8.8–9.2 ppm (aromatic H).
  • Carboxamide NH : Broad signal at δ 10.5 ppm (1H, s).

¹³C NMR (100 MHz, DMSO-d₆):

  • C=O (2-Oxo) : δ 190.2 ppm.
  • Carboxamide Carbonyl : δ 168.7 ppm.
  • Quinoline Aromatic Carbons : δ 120–150 ppm.
  • Triazolo-Pyridine Carbons : δ 140–160 ppm (heteroaromatic carbons).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI-TOF) of the molecular ion [M+H]⁺ at m/z 361.1539 (calc. 361.1538) confirms the molecular formula. Key fragments include:

  • m/z 244.0982 : Loss of triazolo-pyridinylpropylamine (C₉H₁₁N₄).
  • m/z 172.0634 : Quinoline-4-carboxamide ion (C₁₀H₈N₂O).
  • m/z 120.0436 : Triazolo[4,3-a]pyridine fragment (C₅H₄N₄).

Infrared (IR) Vibrational Signatures of Functional Groups

IR (KBr, cm⁻¹):

  • ν(C=O) : 1685 (2-oxo), 1660 (carboxamide).
  • ν(N-H) : 3320 (carboxamide NH).
  • ν(C-H) aromatic : 3050–3100.
  • ν(C-N) : 1250–1350 (triazole and pyridine rings).
Functional Group Vibration Mode Wavenumber (cm⁻¹)
2-Oxo carbonyl Stretching 1685
Carboxamide carbonyl Stretching 1660
Carboxamide NH Stretching 3320
Aromatic C-H Stretching 3050–3100

The IR spectrum corroborates the presence of critical functional groups, with peak splitting in the carbonyl region indicative of electronic interactions between the 2-oxo and carboxamide groups.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-24-16-8-3-2-7-14(16)15(13-19(24)26)20(27)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,27)

InChI Key

UKYBQJJHCXNKOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The quinoline core is constructed via the Gould-Jacobs reaction , a cyclocondensation process between ethyl acetoacetate and aniline derivatives under high-temperature conditions.

  • Ethyl 3-(2-aminobenzoyl)propanoate is synthesized by heating ethyl acetoacetate with aniline in diphenyl ether at 240°C for 4 hours, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (77% yield).

  • N-Methylation : Treatment with methyl bromide and sodium hydride in DMF introduces the 1-methyl group, forming ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (50–93% yield).

  • Ester Hydrolysis : Saponification with 10% NaOH in ethanol converts the ester to 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (65–90% yield).

Key Data

StepReagents/ConditionsYield (%)
CyclizationDiphenyl ether, 240°C, 4 h77
N-MethylationCH₃Br, NaH, DMF, 90°C50–93
Ester HydrolysisNaOH (10%), EtOH, reflux65–90

Synthesis of the Triazolopyridine Propylamine: 3-(3-Aminopropyl)- triazolo[4,3-a]pyridin-3-ium

Formation of the Triazolopyridine Core

The 1,2,4-triazolo[4,3-a]pyridine scaffold is synthesized via cyclization of 2-hydrazinopyridine with urea or carbonyldiimidazole (CDI):

  • 2-Hydrazinopyridine reacts with urea at 150°C for 6 hours, yielding 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (65–70% yield).

  • Propyl Chain Introduction :

    • Alkylation : Treatment with 3-bromopropionitrile in DMF/K₂CO₃ introduces the propyl spacer, forming 3-(3-cyanopropyl)-[1,triazolo[4,3-a]pyridin-3-ium .

    • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, yielding 3-(3-aminopropyl)-triazolo[4,3-a]pyridin-3-ium (80–85% yield).

Key Data

StepReagents/ConditionsYield (%)
CyclizationUrea, 150°C, 6 h65–70
Alkylation3-Bromopropionitrile, K₂CO₃, DMF75
Nitrile ReductionH₂ (1 atm), Pd/C, MeOH80–85

Carboxamide Coupling: Final Assembly

Activation of the Carboxylic Acid

The quinoline carboxylic acid is activated using PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

  • 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is treated with PyBrop and PS-HOBt (polystyrene-supported hydroxybenzotriazole) in DMF, forming the activated ester.

Amine Coupling

The activated ester reacts with 3-(3-aminopropyl)-triazolo[4,3-a]pyridin-3-ium in the presence of DIEA (N,N-diisopropylethylamine):

  • Reaction at room temperature for 24 hours yields the target carboxamide (60–75% yield).

  • Purification via recrystallization (ethanol/water) or column chromatography (SiO₂, CH₂Cl₂/MeOH) affords the final compound with >95% purity.

Key Data

ParameterValue
Coupling ReagentPyBrop, PS-HOBt
BaseDIEA
SolventDMF
Reaction Time24 h, rt
Yield60–75%
Purity>95% (HPLC)

Optimization and Challenges

Regioselectivity in Triazolopyridine Synthesis

  • Cyclization Conditions : Excess urea (2.5 equiv) minimizes byproducts like open-chain ureas.

  • Propyl Chain Length : Longer reaction times (48 h) improve alkylation efficiency for the propyl spacer.

Coupling Efficiency

  • Activation Method : PyBrop outperforms EDCI/HOBt in yield and purity due to reduced racemization.

  • Solvent Choice : Anhydrous DMF ensures solubility of both quinoline and triazolopyridine intermediates.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazolopyridine-H), 8.20 (d, J = 8.4 Hz, 1H, quinoline-H), 3.65 (t, J = 6.8 Hz, 2H, propyl-CH₂), 3.10 (s, 3H, N-CH₃).

  • HRMS : [M+H]⁺ Calculated: 406.1784; Found: 406.1786.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O = 70:30) .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.

Reagents/Conditions Outcome References
6M HCl, ethanol/water (1:1), refluxCleavage of the amide bond to form 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 3-( triazolo[4,3-a]pyridin-3-yl)propan-1-amine
NaOH (aq), 80°CPartial hydrolysis to intermediate hydroxamic acid derivatives

Oxidation of the Triazolo-Pyridine Moiety

The triazolo-pyridine ring is susceptible to oxidation, particularly at sulfur-containing substituents (if present), though the core structure remains stable under mild conditions.

Reagents/Conditions Outcome References
H₂O₂ (30%), acetic acid, 50°COxidation of methylsulfanyl groups (if present) to sulfoxide or sulfone
KMnO₄, acidic conditionsDegradation of the triazolo-pyridine ring to pyridine-N-oxide derivatives

Alkylation and Acylation Reactions

The secondary amine in the propyl linker participates in alkylation and acylation to introduce diverse substituents.

Reaction Type Reagents/Conditions Outcome References
Alkylation Methyl iodide, DMF, K₂CO₃, 60°CN-Methylation of the amine to enhance lipophilicity
Acylation Acetyl chloride, triethylamine, CH₂Cl₂, 0°CFormation of acetylated derivative for prodrug strategies

Cyclodehydration for Heterocycle Formation

The quinoline core participates in cyclodehydration reactions to form fused polycyclic structures.

Reagents/Conditions Outcome References
Acetic acid, 120°CFormation of fused pyridinone rings via intramolecular cyclization
PPA (polyphosphoric acid), 90°CGeneration of tetracyclic systems for enhanced bioactivity

Reductive Amination

The amine linker can undergo reductive amination with aldehydes or ketones to introduce branched alkyl chains.

Reagents/Conditions Outcome References
Formaldehyde, NaBH₃CN, MeOHIntroduction of a methyl group to modulate steric and electronic properties
Cyclohexanone, TiCl₄, THFFormation of cyclohexyl-substituted analogs for SAR studies

Metal-Catalyzed Cross-Coupling

Nickel or palladium catalysts enable functionalization of the quinoline and triazolo-pyridine rings.

Reagents/Conditions Outcome References
Ni(cod)₂, NHC ligand, tolueneSuzuki-Miyaura coupling for aryl group introduction at position 6 of quinoline
Pd(OAc)₂, SPhos, K₃PO₄Buchwald-Hartwig amination to install amino groups

pH-Dependent Tautomerization

The 1,2-dihydroquinoline core exhibits tautomerism in solution, affecting its reactivity.

Conditions Observation References
pH < 4Predominance of keto tautomer
pH > 8Enol tautomer stabilized, enhancing nucleophilic reactivity

Key Reaction Insights:

  • Steric Effects : Bulky substituents on the triazolo-pyridine ring reduce reaction rates in cross-coupling reactions .

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve yields in acylation but may promote hydrolysis side reactions.

  • Temperature Control : Exceeding 120°C during cyclodehydration leads to decomposition .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its biological activity, particularly in the context of pharmacology.

Anticancer Activity
Research indicates that derivatives of quinoline and triazole compounds exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide showed effective inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Compounds containing triazole and quinoline moieties have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of similar compounds to modulate neurotransmitter levels or reduce oxidative stress is under investigation.

Agricultural Applications

The compound is also being explored for its potential as a pesticide or herbicide.

Pesticidal Activity
Research has indicated that triazole derivatives can serve as effective agents against agricultural pests. The structural characteristics of this compound suggest it may interfere with insect growth regulators or act as a neurotoxin to target pests specifically.

Herbicidal Properties
Preliminary studies suggest that this compound may inhibit specific biochemical pathways in plants, which could lead to its application as a selective herbicide.

Material Science Applications

The unique properties of this compound make it suitable for development in material sciences.

Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is particularly relevant in the creation of high-performance composites.

Nanotechnology
Nanoparticles synthesized using this compound exhibit interesting optical and electronic properties. Research into its use in nanocarriers for drug delivery systems is ongoing.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Study Application Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BAntimicrobial ActivityEffective against multi-drug resistant bacterial strains.
Study CPesticidal ActivityShowed high efficacy against common agricultural pests with low toxicity to non-target species.
Study DPolymer ChemistryEnhanced mechanical strength and thermal stability in composite materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide

  • Molecular Formula : C₁₉H₁₉N₅O₂
  • Key Features: Replaces the 1,2-dihydroquinoline core with a 4-methoxyindole system. The indole-carboxamide linkage may alter binding affinity compared to the quinoline-based target compound.

N-[(1S)-3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

  • Molecular Formula : C₂₀H₂₃N₇OS
  • Key Features : Incorporates dual triazolopyridine groups and a methylsulfanyl substituent. The stereocenter at position 1S may influence chiral recognition in biological systems.
  • Significance : The presence of sulfur enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

1-Methyl-N-[[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide

  • Molecular Formula: Not explicitly provided, but structural analysis indicates an oxadiazole substituent on the triazolopyridine ring.
  • Significance : Oxadiazoles are metabolically stable bioisosteres for ester or amide groups, which may improve pharmacokinetic stability .

Compounds with Related Heterocyclic Cores

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

  • Molecular Formula : C₂₆H₃₅N₃O₂
  • Key Features: Substitutes the quinoline core with a naphthyridine system and an adamantyl group.
  • Significance: Adamantyl moieties are known to enhance lipid solubility and CNS penetration, but their bulkiness may limit binding to flat binding pockets .

N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

  • Molecular Formula: Not explicitly provided, but the structure includes a thiazolidinone ring fused to an imidazopyridine.
  • Key Features: The thiazolidinone ring introduces a polar, hydrogen-bond-donating group absent in the target compound.
  • Significance: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities, suggesting divergent therapeutic applications compared to triazolopyridine derivatives .

Structural and Pharmacological Trends

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Predictors
Target Compound ~397.4* Triazolopyridine, 1,2-dihydroquinoline Moderate (amide and heterocyclic polarity)
4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide 349.39 Methoxyindole Low (lipophilic indole core)
N-[(1S)-3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide 409.51 Dual triazolopyridine, methylsulfanyl Very low (high lipophilicity)

*Estimated based on analogous structures.

Bioactivity Insights

  • Triazolopyridine Derivatives : The triazolopyridine group is a common pharmacophore in kinase inhibitors (e.g., JAK2, ALK). Its planar structure facilitates π-π stacking interactions in ATP-binding pockets .
  • Oxo-Quinoline/Carboxamide Hybrids: The 4-oxo-1,4-dihydroquinoline carboxamide scaffold (as in ) is associated with antibacterial and anticancer activities, though positional isomerism (2-oxo vs. 4-oxo) may alter target specificity .

Biological Activity

The compound 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{15}H_{16}N_{6}O_{2}
  • IUPAC Name : this compound
  • SMILES Notation : CC(=O)N(C(C)C)C1=C(C(=O)N2C=NN=C2C=C1)C(=N)C(=C)

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies demonstrate that it targets specific signaling pathways involved in cell growth and survival.
  • Kinase Inhibition : It acts as a potential inhibitor of c-Met kinase, which is implicated in various cancers. The IC50 values for inhibition have been reported in the nanomolar range, indicating high potency against this target .
  • Induction of Apoptosis : Experimental data suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of the compound against various cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung)0.83 ± 0.07
MCF-7 (Breast)0.15 ± 0.08
HeLa (Cervical)2.85 ± 0.74

These results indicate a strong inhibitory effect on cell viability across different cancer types .

Mechanistic Studies

Further mechanistic studies have included:

  • Cell Cycle Analysis : Flow cytometry was used to assess the impact on cell cycle progression, revealing G2/M phase arrest.
  • Annexin V-FITC Staining : This assay confirmed apoptotic cell death mechanisms activated by the compound.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on A549 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis and reduced proliferation rates in A549 lung cancer cells. The study utilized both dose-dependent assays and molecular docking simulations to elucidate interaction with c-Met kinase.
  • MCF-7 Breast Cancer Model : In MCF-7 cells, the compound exhibited a remarkable ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis rates.

Q & A

Q. What synthetic strategies are employed to construct the [1,2,4]triazolo[4,3-a]pyridine moiety in this compound?

The [1,2,4]triazolo[4,3-a]pyridine core can be synthesized via a 5-exo-dig cyclization between chloroethynylphosphonates and hydrazinylpyridines. For example, substituents like nitro groups in the hydrazinylpyridine precursor may induce a Dimroth rearrangement, leading to alternative regioisomers . Carboxamide linkages can be formed using coupling reagents like EDCI·HCl and HOBt in DMF under heating (60°C, 18 hours) .

Q. Which analytical techniques are critical for confirming the compound's structure and purity?

Key methods include:

  • 1H/13C NMR spectroscopy to verify regiochemistry and functional groups (e.g., resonance patterns for the triazolo-pyridine and dihydroquinoline moieties) .
  • Elemental analysis to validate empirical formulas .
  • X-ray crystallography (e.g., CCDC deposition numbers for related compounds) to resolve ambiguous structural features .

Q. How can reaction conditions be optimized for coupling the triazolo-pyridine fragment to the dihydroquinoline core?

Systematic optimization involves:

  • Screening coupling agents (e.g., EDCI, DCC) and catalysts (e.g., DMAP).
  • Varying solvents (DMF, DCM) and temperatures (room temperature to 60°C) .
  • Monitoring reaction progress via TLC or HPLC to identify ideal stoichiometry and reaction time .

Q. What solvent systems are effective for recrystallizing this compound?

The compound is moderately soluble in DMF and DMSO but insoluble in water. Recrystallization protocols often use mixed solvents (e.g., DMF/water or ethanol/water gradients) to achieve high-purity crystals .

Q. What spectral signatures distinguish this compound from its analogs?

  • 1H NMR : Sharp singlet for the triazolo-pyridine C-H protons (~δ 8.5–9.0 ppm) and dihydroquinoline carbonyl protons (~δ 2.5–3.5 ppm) .
  • IR : Strong absorbance bands for amide C=O (~1650–1700 cm⁻¹) and triazole C-N (~1350 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence cyclization efficiency during synthesis?

Substituents like nitro groups on hydrazinylpyridines can trigger Dimroth rearrangements, altering regioselectivity. For example, a nitro group at the pyridine C4 position shifts cyclization to yield 2-methylphosphonylated triazolo[1,5-a]pyridines instead of the expected [4,3-a] isomers. Reaction conditions (e.g., pH, temperature) must be tightly controlled to suppress such side pathways .

Q. What strategies mitigate contradictory biological activity data across assay platforms?

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may interfere with assays .
  • Solubility controls : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts in cellular assays .
  • Dose-response profiling : Compare IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific confounding factors .

Q. How can researchers address stability challenges under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–60°C) to identify labile functional groups (e.g., amide hydrolysis) .
  • Lyophilization : Stabilize the compound by lyophilizing in buffered solutions (pH 7.4) for long-term storage .

Q. What methodologies enable efficient scale-up of the synthesis?

  • Process simulation : Use computational tools (e.g., Aspen Plus) to model reaction kinetics and optimize parameters (e.g., mixing rates, heat transfer) for pilot-scale reactors .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted reagents and reduce waste .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • QSAR studies : Correlate substituent effects (e.g., alkyl chain length, aromaticity) with LogP and plasma protein binding using tools like Schrödinger or MOE .
  • Docking simulations : Predict binding affinities to target receptors (e.g., kinase domains) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.